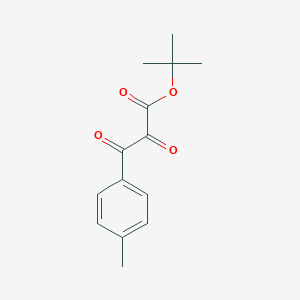![molecular formula C19H14 B135035 8-Methylbenz[a]anthracen CAS No. 2381-31-9](/img/structure/B135035.png)
8-Methylbenz[a]anthracen
Übersicht
Beschreibung
8-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₉H₁₄. It is a derivative of benz[a]anthracene, characterized by the presence of a methyl group at the 8th position. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine due to its carcinogenic properties .
Wissenschaftliche Forschungsanwendungen
8-Methylbenz[a]anthracene is extensively used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of chemical carcinogenesis. In biology and medicine, it is used to induce tumors in experimental animals to study cancer development and progression. Additionally, it is employed in the synthesis of other complex organic molecules and in the study of polycyclic aromatic hydrocarbons’ environmental impact .
Wirkmechanismus
Target of Action
8-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA in cells . The compound’s interaction with DNA can lead to mutations and other genetic alterations, which can potentially lead to the development of cancer .
Mode of Action
The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the compound to its target, in this case, DNA . This process can lead to the formation of adducts with DNA, which can interfere with the normal functioning of the DNA and lead to mutations .
Biochemical Pathways
8-Methylbenz[a]anthracene is metabolized by microsomal mixed function oxidases, leading to the formation of various metabolites . These metabolites can then interact with DNA to form adducts . The formation of these adducts can disrupt normal cellular processes and lead to the development of cancer .
Pharmacokinetics
Like other pahs, it is likely to be lipophilic and may accumulate in fatty tissues . Its bioavailability would be influenced by factors such as its route of administration and the presence of other compounds that can affect its absorption, distribution, metabolism, and excretion .
Result of Action
The primary result of the action of 8-Methylbenz[a]anthracene is the formation of DNA adducts . These adducts can interfere with the normal functioning of DNA, leading to mutations and other genetic alterations . Over time, these genetic changes can lead to the development of cancer .
Action Environment
The action of 8-Methylbenz[a]anthracene can be influenced by various environmental factors. For example, the presence of other compounds that can induce or inhibit the enzymes involved in its metabolism can affect its action . Additionally, factors such as pH and temperature can also influence its stability and efficacy .
Biochemische Analyse
Cellular Effects
It is known that PAHs can induce oxidative stress and genetic toxicity . This suggests that 8-Methylbenz[a]anthracene may have similar effects on cells, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that PAHs can have long-term effects on cellular function . This suggests that 8-Methylbenz[a]anthracene may have similar effects, potentially influencing its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that PAHs can have toxic or adverse effects at high doses . This suggests that 8-Methylbenz[a]anthracene may have similar effects, potentially leading to threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
It is known that PAHs can interact with various enzymes and cofactors . This suggests that 8-Methylbenz[a]anthracene may have similar effects, potentially influencing metabolic flux or metabolite levels.
Transport and Distribution
It is known that PAHs can interact with various transporters or binding proteins . This suggests that 8-Methylbenz[a]anthracene may have similar effects, potentially influencing its localization or accumulation.
Subcellular Localization
It is known that PAHs can be directed to specific compartments or organelles . This suggests that 8-Methylbenz[a]anthracene may have similar effects, potentially being directed to specific compartments or organelles through targeting signals or post-translational modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylbenz[a]anthracene typically involves the Friedel-Crafts alkylation of benz[a]anthracene with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for 8-Methylbenz[a]anthracene are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions. The purification process includes distillation and recrystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 8-Methylbenz[a]anthracene to its dihydro or tetrahydro derivatives using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
- 1-Methylbenz[a]anthracene
- 7-Methylbenz[a]anthracene
- 7,12-Dimethylbenz[a]anthracene
Comparison: 8-Methylbenz[a]anthracene is unique due to its specific methylation at the 8th position, which influences its chemical reactivity and biological activity. Compared to 1-Methylbenz[a]anthracene and 7-Methylbenz[a]anthracene, the position of the methyl group affects the compound’s ability to form DNA adducts and its overall carcinogenic potency. 7,12-Dimethylbenz[a]anthracene, with two methyl groups, exhibits different metabolic pathways and a higher carcinogenic potential .
Eigenschaften
IUPAC Name |
8-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-5-4-7-15-12-19-16(11-18(13)15)10-9-14-6-2-3-8-17(14)19/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGWKTGQVIDRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C=CC4=CC=CC=C4C3=CC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178522 | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3366 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 272 °C at 3 mm Hg | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Soluble in ethanol, ethyl ether, benzene, xylene | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2310 g/cu cm at 0 °C | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000002 [mmHg] | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3366 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Plates from benzene-alcohol; needles from benzene-ligroin | |
CAS No. |
2381-31-9 | |
| Record name | 8-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methylbenz[a]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-E36 8-METHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-METHYLBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP9SKC568Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
156.5 °C | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the metabolism of 8-MBA differ depending on the cytochrome P-450 enzyme involved?
A: Research indicates that different forms of cytochrome P-450 enzymes interact with 8-MBA in distinct ways, leading to the formation of different enantiomers of its metabolites. While all forms of cytochrome P-450 studied showed similar interactions with the unsubstituted double bonds of 8-MBA, their interaction with the methyl-substituted 8,9-double bond differed. [] This resulted in the production of trans-8,9-dihydrodiols enriched with either the (+) or (-) enantiomer, depending on the specific cytochrome P-450 enzyme involved. [] This highlights the stereoselectivity of these enzymes and their role in dictating the metabolic fate of 8-MBA.
Q2: Which metabolite of 8-MBA has been identified as a potential proximate carcinogen, and what evidence supports this?
A: Studies employing the two-stage initiation-promotion model on mouse skin revealed that the 3,4-dihydrodiol of 8-MBA exhibited significant tumor-initiating activity. [] In fact, it induced 2.2 times more papillomas per mouse compared to 8-MBA itself. [] This finding, coupled with the lack of comparable tumorigenicity observed with other 8-MBA diols, suggests that the 3,4-diol of 8-MBA might be a proximate carcinogen. [] Further research points towards the bay region 3,4-diol-1,2-epoxide as a potential ultimate carcinogen of 8-MBA on mouse skin. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)




![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

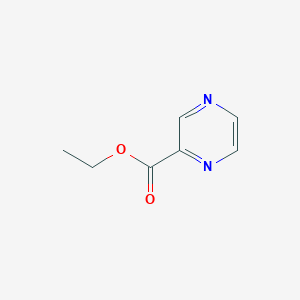
![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
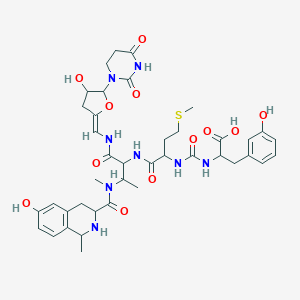
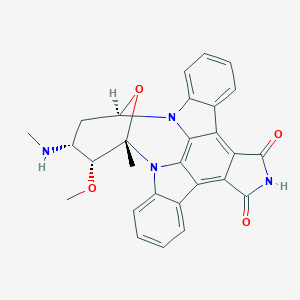
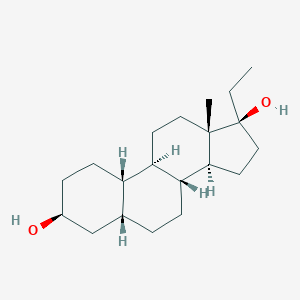
![3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol;2-methyloxirane;oxirane](/img/structure/B134986.png)
